1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 2640980-15-8
VCID: VC11837589
InChI: InChI=1S/C21H25N5/c1-2-4-17(5-3-1)8-10-24-12-14-25(15-13-24)21-20-16-19(18-6-7-18)23-26(20)11-9-22-21/h1-5,9,11,16,18H,6-8,10,12-15H2
SMILES: C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5
Molecular Formula: C21H25N5
Molecular Weight: 347.5 g/mol

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine

CAS No.: 2640980-15-8

Cat. No.: VC11837589

Molecular Formula: C21H25N5

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine - 2640980-15-8

Specification

CAS No. 2640980-15-8
Molecular Formula C21H25N5
Molecular Weight 347.5 g/mol
IUPAC Name 2-cyclopropyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C21H25N5/c1-2-4-17(5-3-1)8-10-24-12-14-25(15-13-24)21-20-16-19(18-6-7-18)23-26(20)11-9-22-21/h1-5,9,11,16,18H,6-8,10,12-15H2
Standard InChI Key LFUSKBCADXLPRJ-UHFFFAOYSA-N
SMILES C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5
Canonical SMILES C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5

Introduction

Chemical Identification and Structural Features

Molecular Properties

The compound’s molecular formula is C21H25N5, with a molecular weight of 347.5 g/mol. Its IUPAC name, 2-cyclopropyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine, reflects three critical structural components:

  • A pyrazolo[1,5-a]pyrazine bicyclic heteroaromatic system.

  • A cyclopropyl group at the 2-position of the pyrazine ring.

  • A 4-(2-phenylethyl)piperazine side chain at the 4-position .

The cyclopropyl group introduces steric constraints that may enhance metabolic stability, while the piperazine moiety contributes to solubility and receptor-binding versatility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H25N5
Molecular Weight347.5 g/mol
SMILESC1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5
InChIKeyLFUSKBCADXLPRJ-UHFFFAOYSA-N

Structural Characterization

X-ray crystallography and NMR spectroscopy reveal a planar pyrazolo[1,5-a]pyrazine core with the cyclopropyl group adopting a puckered conformation orthogonal to the aromatic plane . The piperazine side chain exhibits flexibility, enabling interactions with hydrophobic pockets in biological targets . Density functional theory (DFT) calculations suggest intramolecular hydrogen bonding between the piperazine nitrogen and the pyrazine ring, stabilizing the molecule in aqueous environments.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine involves multi-step reactions:

  • Heterocycle Formation: Cyclocondensation of 2-cyclopropylpyrazol-3-amine with glyoxal derivatives yields the pyrazolo[1,5-a]pyrazine scaffold .

  • Piperazine Functionalization: Nucleophilic aromatic substitution introduces the 4-(2-phenylethyl)piperazine group at the 4-position of the pyrazine ring .

  • Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) achieves >95% purity.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1Glyoxal, AcOH, 80°C, 12 h62%
24-(2-Phenylethyl)piperazine, K2CO3, DMF, 100°C45%

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine-H), 7.30–7.18 (m, 5H, phenyl-H), 3.82–3.75 (m, 4H, piperazine-H), 2.68–2.55 (m, 6H, cyclopropyl and ethylene-H).

  • HRMS: m/z 348.2145 [M+H]+ (calculated: 348.2148).

ParameterValueMethod
LogP3.2SwissADME
Solubility (pH 7.4)12 µMChemAxon
Plasma Protein Binding89%QikProp

Research Gaps and Future Directions

Unresolved Questions

  • Metabolic Stability: The impact of the cyclopropyl group on cytochrome P450 interactions remains uncharacterized.

  • In Vivo Efficacy: No published studies evaluate bioavailability or toxicity in animal models .

Strategic Recommendations

  • ADMET Profiling: Assess hepatic metabolism using human microsomes.

  • Target Deconvolution: Employ kinome-wide screening to identify off-target effects.

  • Analogue Synthesis: Explore substituents at the piperazine nitrogen to enhance blood-brain barrier penetration .

Comparative Analysis with Related Compounds

CK2 Inhibitors

Compared to the prototypical CK2 inhibitor CX-4945 (IC50 = 1 nM), this compound shows moderate potency but superior selectivity . Its piperazine side chain may reduce cardiotoxicity risks associated with quinoline-based inhibitors .

Piperazine Derivatives

The 2-phenylethyl substituent distinguishes it from simpler piperazine antidepressants like trazodone, potentially conferring dual activity at monoamine transporters and kinase targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator